molecular formula C21H18N2O4S B12454366 Methyl 4-({[(naphthalen-2-yloxy)acetyl]carbamothioyl}amino)benzoate

Methyl 4-({[(naphthalen-2-yloxy)acetyl]carbamothioyl}amino)benzoate

Cat. No.: B12454366
M. Wt: 394.4 g/mol
InChI Key: VUODQQYRMAWIEI-UHFFFAOYSA-N
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Description

Methyl 4-({[(naphthalen-2-yloxy)acetyl]carbamothioyl}amino)benzoate is a complex organic compound that features a naphthalene moiety, an acetyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[(naphthalen-2-yloxy)acetyl]carbamothioyl}amino)benzoate typically involves a multi-step process:

    Formation of Naphthalen-2-yloxyacetic Acid: This can be achieved by reacting naphthalene-2-ol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Acetylation: The naphthalen-2-yloxyacetic acid is then acetylated using acetic anhydride to form naphthalen-2-yloxyacetyl chloride.

    Thioamide Formation: The acetyl chloride is reacted with thiourea to form the carbamothioyl derivative.

    Coupling with Methyl 4-aminobenzoate: Finally, the carbamothioyl derivative is coupled with methyl 4-aminobenzoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. The use of green chemistry principles, such as solvent recycling and waste minimization, would be emphasized to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[(naphthalen-2-yloxy)acetyl]carbamothioyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The naphthalene moiety can be oxidized to form naphthoquinone derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Methyl 4-({[(naphthalen-2-yloxy)acetyl]carbamothioyl}amino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Methyl 4-({[(naphthalen-2-yloxy)acetyl]carbamothioyl}amino)benzoate involves its interaction with specific molecular targets. The naphthalene moiety can intercalate with DNA, potentially disrupting replication and transcription processes. The carbamothioyl group can form covalent bonds with nucleophilic sites in proteins, inhibiting their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-({[(naphthalen-1-yloxy)acetyl]amino}benzoate): Similar structure but with a different position of the naphthalene moiety.

    Methyl 4-({[(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetyl]amino}benzoate): Contains a tetrahydronaphthalene moiety instead of naphthalene.

Uniqueness

Methyl 4-({[(naphthalen-2-yloxy)acetyl]carbamothioyl}amino)benzoate is unique due to the presence of the carbamothioyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C21H18N2O4S

Molecular Weight

394.4 g/mol

IUPAC Name

methyl 4-[(2-naphthalen-2-yloxyacetyl)carbamothioylamino]benzoate

InChI

InChI=1S/C21H18N2O4S/c1-26-20(25)15-6-9-17(10-7-15)22-21(28)23-19(24)13-27-18-11-8-14-4-2-3-5-16(14)12-18/h2-12H,13H2,1H3,(H2,22,23,24,28)

InChI Key

VUODQQYRMAWIEI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)COC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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